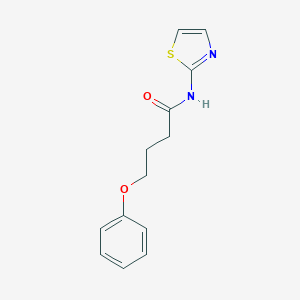

4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Description

Structure

3D Structure

Properties

CAS No. |

303033-06-9 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33g/mol |

IUPAC Name |

4-phenoxy-N-(1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C13H14N2O2S/c16-12(15-13-14-8-10-18-13)7-4-9-17-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H,14,15,16) |

InChI Key |

AXQGHFPFWGIQQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Abstract: This document provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of the novel compound, 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. Due to the absence of direct literature on this specific molecule, this guide is constructed based on established synthetic methodologies for its constituent fragments and predictive characterization data derived from analogous structures. It outlines detailed protocols for a plausible three-step synthesis, presents expected physicochemical and spectroscopic data in a structured format, and explores a potential mechanism of action based on the known biological activities of related 2-aminothiazole derivatives. This whitepaper is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Compounds incorporating this moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The N-acylation of the 2-amino group is a common strategy to modulate the compound's physicochemical properties and biological target specificity.

This guide focuses on the hypothetical compound this compound, which combines the 2-aminothiazole core with a 4-phenoxybutanoic acid side chain. This unique combination suggests potential for novel biological activities. This document serves as a foundational resource, providing a proposed synthetic route, predicted analytical data, and a hypothesized biological context to stimulate further research into this and related compounds.

Proposed Synthesis and Experimental Protocols

A logical and efficient synthetic route to this compound involves a three-step process: (I) synthesis of the 4-phenoxybutanoic acid side chain, (II) synthesis of the 2-aminothiazole core, and (III) amide coupling of the two fragments.

Protocol I: Synthesis of 4-Phenoxybutanoic Acid (Williamson Ether Synthesis)

This protocol describes the reaction of phenol with γ-butyrolactone under basic conditions.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

-

Addition of Phenol: To the stirred solution, add phenol (9.41 g, 0.1 mol). Stir the mixture at room temperature until the phenol has completely dissolved to form sodium phenoxide.

-

Addition of Lactone: Add γ-butyrolactone (8.61 g, 0.1 mol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of phenol.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a beaker and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath.

-

Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-phenoxybutanoic acid.

Protocol II: Synthesis of 2-Aminothiazole (Hantzsch Thiazole Synthesis)

This protocol outlines the classic Hantzsch synthesis from a halo-carbonyl compound and thiourea.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve thiourea (7.61 g, 0.1 mol) in 30 mL of ethanol.

-

Addition of Aldehyde: To this solution, add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

-

Reaction Time: Stir the mixture at room temperature for 2 hours, then gently reflux for 30 minutes to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-aminothiazole.

Protocol III: Amide Coupling to form this compound

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

-

Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-phenoxybutanoic acid (1.80 g, 10 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add HOBt (1.53 g, 10 mmol) and EDC hydrochloride (2.11 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-aminothiazole (1.00 g, 10 mmol) to the reaction mixture.

-

Reaction Time: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate should form. If not, extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: If extracted, combine the organic layers and wash successively with 5% HCl solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

The following tables summarize the expected physicochemical properties and spectroscopic data for this compound and its key precursors. This data is based on known values for the precursors and extrapolated from structurally similar N-acyl-2-aminothiazoles.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) | Melting Point (°C) | Solubility (Predicted) |

| 4-Phenoxybutanoic Acid | C₁₀H₁₂O₃ | 180.20 | White crystalline solid | 63-66 | Soluble in methanol, ethanol, chloroform |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Light yellow crystals[1] | 86-89[1] | Soluble in water, alcohols, ether[1] |

| Final Product | C₁₃H₁₄N₂O₂S | 262.33 | Off-white to pale yellow solid | 140-160 (Est.) | Soluble in DMSO, DMF; sparingly soluble in methanol, chloroform |

Spectroscopic Data

Chemical shifts (δ) in ppm.

| Compound | δ 12.0-12.5 (s, 1H) | δ 7.20-7.35 (m, 2H) | δ 6.85-7.00 (m, 3H) | δ 7.17 (d, 1H) | δ 6.88 (d, 1H) | δ 3.95-4.05 (t, 2H) | δ 2.40-2.50 (t, 2H) | δ 1.90-2.00 (p, 2H) |

| 4-Phenoxybutanoic Acid | COOH | Ar-H (meta) | Ar-H (ortho, para) | - | - | O-CH₂ | CO-CH₂ | CH₂ |

| 2-Aminothiazole | - | - | - | Thiazole H-4 | Thiazole H-5 | - | - | - |

| Final Product | NH (amide) | Ar-H (meta) | Ar-H (ortho, para) | Thiazole H-4 | Thiazole H-5 | O-CH₂ | CO-CH₂ | CH₂ |

Chemical shifts (δ) in ppm.

| Compound | δ ~174.0 | δ ~171.5 | δ ~168.0 | δ ~158.0 | δ ~138.0 | δ ~129.5 | δ ~120.5 | δ ~114.5 | δ ~108.0 | δ ~67.0 | δ ~32.5 | δ ~24.0 |

| 4-Phenoxybutanoic Acid | C=O (acid) | - | - | Ar C-O | - | Ar C-H | Ar C-H | Ar C-H | - | O-CH₂ | CO-CH₂ | CH₂ |

| 2-Aminothiazole | - | - | C=N | - | Thiazole C-4 | - | - | - | Thiazole C-5 | - | - | - |

| Final Product | - | C=O (amide) | C=N | Ar C-O | Thiazole C-4 | Ar C-H | Ar C-H | Ar C-H | Thiazole C-5 | O-CH₂ | CO-CH₂ | CH₂ |

IR frequencies (ν) in cm⁻¹.

| Compound | Key IR Absorptions (cm⁻¹) | Expected Mass Spec (EI+) Fragments (m/z) |

| 4-Phenoxybutanoic Acid | 3300-2500 (br, O-H), 1705 (C=O), 1600, 1495 (C=C, Ar), 1240 (C-O, ether) | 180 (M+), 107 (phenoxy), 94 (phenol), 77 (phenyl) |

| 2-Aminothiazole | 3400-3100 (N-H), 1620 (C=N), 1520 (ring)[2] | 100 (M+), 73, 58 |

| Final Product | 3250 (N-H), 1685 (C=O, Amide I), 1600, 1490 (C=C, Ar), 1540 (N-H bend, Amide II), 1245 (C-O, ether) | 262 (M+), 180, 163 (M-phenoxy), 100 (aminothiazole), 94 (phenol), 77 (phenyl) |

Potential Mechanism of Action and Biological Significance

While the biological activity of this compound has not been determined, the 2-aminothiazole core is a well-known pharmacophore in anticancer drug discovery. Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

One of the key targets for 2-aminothiazole derivatives is Cyclin-Dependent Kinase 2 (CDK2).[3] CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[4][5] It phosphorylates and inactivates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, committing the cell to division.[6]

Dysregulation of the CDK2 pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. It is hypothesized that this compound could act as an ATP-competitive inhibitor of CDK2, blocking its kinase activity and thereby inducing cell cycle arrest at the G1/S checkpoint, leading to an anti-proliferative effect.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. By leveraging established chemical principles and extrapolating data from related structures, we have outlined robust experimental protocols and predicted the key analytical signatures of this novel compound. The potential for this molecule to interact with significant biological targets, such as CDK2, underscores the importance of the 2-aminothiazole scaffold in modern drug discovery. The information presented herein is intended to serve as a catalyst for further empirical investigation into this promising chemical entity and its derivatives, paving the way for new discoveries in medicinal chemistry.

References

- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Phenoxybutanoic acid(6303-58-8) IR Spectrum [chemicalbook.com]

- 5. 4-Phenoxybutanoic acid(6303-58-8) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Chemical Properties of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

The chemical properties of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide are predicted based on the well-understood chemistry of its constituent functional groups. A summary of these predicted properties is presented in Table 1.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 262.33 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available. Likely in the range of 100-200 °C, typical for similar aromatic amides. |

| Boiling Point | Not available. Expected to be > 300 °C. |

| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | The thiazole nitrogen is weakly basic. The amide proton is weakly acidic. |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process involving the synthesis of the carboxylic acid precursor, 4-phenoxybutanoic acid, followed by its coupling with 2-aminothiazole.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Phenoxybutanoic Acid (Intermediate)

This protocol is based on the Williamson ether synthesis followed by saponification.

-

Reaction Setup: To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: To the stirred solution, add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain crude ethyl 4-phenoxybutanoate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).

-

Hydrolysis: Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Extraction: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2N HCl to precipitate the 4-phenoxybutanoic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Experimental Protocol: Synthesis of this compound (Final Product)

This protocol outlines a standard amide coupling reaction using a carbodiimide reagent.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 4-phenoxybutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation of Carboxylic Acid: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution and stir at 0 °C for 30 minutes.

-

Addition of Amine: Add 2-aminothiazole (1.0 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (1.5 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Predicted Spectral Data

The structural confirmation of this compound would rely on standard spectroscopic techniques. The predicted key spectral features are summarized in Table 2.

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | - Aromatic protons of the phenoxy group (δ ~6.9-7.3 ppm).- Thiazole protons (δ ~7.0-7.5 ppm).- Amide proton (broad singlet, δ > 9.0 ppm).- Methylene protons of the butanamide chain (triplets and a multiplet, δ ~2.0-4.0 ppm). |

| ¹³C NMR | - Carbonyl carbon of the amide (δ ~170 ppm).- Aromatic and thiazole carbons (δ ~110-160 ppm).- Aliphatic carbons of the butanamide chain (δ ~20-70 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching of the amide (around 3300 cm⁻¹).- C=O stretching of the amide (around 1680 cm⁻¹).- C-O-C stretching of the ether (around 1240 cm⁻¹).- C=N stretching of the thiazole ring (around 1590 cm⁻¹). |

| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 263.08. |

Potential Biological Activities and Signaling Pathways

While the specific biological profile of this compound has not been reported, the presence of the thiazole and phenoxyacetamide-like scaffolds suggests potential therapeutic applications.

Insights from the Thiazole Moiety

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including:

-

Anticancer: Thiazole derivatives have been reported as inhibitors of various kinases and other targets involved in cancer progression.[4]

-

Anti-inflammatory: Many thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[5]

-

Antimicrobial: The thiazole nucleus is a key component of some antibacterial and antifungal agents.[6]

Insights from the Phenoxybutanamide Moiety

Phenoxyacetamide and related structures have also been investigated for their pharmacological effects.[7] These compounds have shown potential as:

-

Analgesic and Anti-inflammatory Agents: The phenoxyacetamide scaffold has been associated with pain relief and anti-inflammatory effects.[8]

-

Anticancer Agents: Certain phenoxy derivatives have exhibited cytotoxic activity against various cancer cell lines.[8][9]

Potential Signaling Pathways

Given the known activities of related compounds, this compound could potentially interact with various biological signaling pathways. A logical workflow for investigating these potential interactions is outlined below.

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential biological activities of this compound. The proposed synthetic routes are based on well-established and reliable chemical transformations. The predicted spectral data and biological activities, derived from structurally related compounds, offer a solid foundation for future research. This document is intended to be a valuable resource for scientists and researchers, facilitating the exploration of this and similar molecules for potential applications in drug discovery and development. Further experimental validation is necessary to confirm the properties and activities outlined herein.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

Technical Guide: Spectroscopic Profile of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Audience: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data Summary

The structural formula of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is presented below, with atoms numbered for the purpose of NMR peak assignment.

Molecular Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 278.33 g/mol

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to be recorded in a solvent such as DMSO-d₆ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-12 (Amide N-H) | ~12.3 | Singlet (broad) | - | 1H |

| H-4' (Thiazole) | ~7.5 | Doublet | J = 3.6 | 1H |

| H-5' (Thiazole) | ~7.2 | Doublet | J = 3.6 | 1H |

| H-2''/6'' (Phenyl) | ~7.3 | Triplet | J = 7.9 | 2H |

| H-3''/5'' (Phenyl) | ~6.9 | Doublet | J = 8.1 | 2H |

| H-4'' (Phenyl) | ~6.95 | Triplet | J = 7.4 | 1H |

| H-4 (α to ether) | ~4.0 | Triplet | J = 6.5 | 2H |

| H-2 (α to carbonyl) | ~2.5 | Triplet | J = 7.2 | 2H |

| H-3 (Methylene) | ~2.1 | Quintet | J = 6.8 | 2H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to be recorded in DMSO-d₆ at 100 MHz.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Carbonyl) | ~171.5 |

| C-2' (Thiazole, C=N) | ~158.0 |

| C-1'' (Phenyl, C-O) | ~158.0 |

| C-4' (Thiazole) | ~138.0 |

| C-2''/6'' (Phenyl) | ~129.5 |

| C-4'' (Phenyl) | ~120.5 |

| C-5' (Thiazole) | ~114.0 |

| C-3''/5'' (Phenyl) | ~114.5 |

| C-4 (α to ether) | ~67.0 |

| C-2 (α to carbonyl) | ~33.0 |

| C-3 (Methylene) | ~24.5 |

Predicted FT-IR Data

The FT-IR spectrum is predicted for a solid sample.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 - 3250 | N-H Stretch | Secondary Amide |

| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic & Thiazole |

| ~3000 - 2850 | C-H Stretch (sp³) | Alkyl Chain |

| ~1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide[1] |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1570 - 1515 | N-H Bend (Amide II) | Secondary Amide[2] |

| ~1550 | C=N Stretch | Thiazole Ring[3] |

| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether |

Predicted Mass Spectrometry Data

Data is predicted for Electrospray Ionization (ESI) in positive ion mode.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Exact Mass | 278.0776 |

| Predicted [M+H]⁺ | 279.0849 |

| Major Predicted Fragments (m/z) | Identity |

| 185.03 | [C₇H₅N₂OS]⁺ (Loss of phenoxyethyl group) |

| 113.06 | [C₅H₅N₂O]⁺ (Butanamide fragment) |

| 94.05 | [C₆H₅OH]⁺ (Phenol) |

| 85.00 | [C₃H₃N₂S]⁺ (Aminothiazole fragment) |

Experimental Protocols

Synthesis: Amide Coupling of 4-Phenoxybutanoic Acid and 2-Aminothiazole

A plausible synthetic route involves the coupling of 4-phenoxybutanoic acid with 2-aminothiazole using a standard peptide coupling agent.

-

Activation of Carboxylic Acid: To a solution of 4-phenoxybutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction Mixture: Stir the mixture at 0 °C for 30 minutes.

-

Addition of Amine: Add 2-aminothiazole (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Reaction Monitoring: Stir the reaction for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the purified solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, typically 16-64 scans are acquired. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectra and reference them to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6]

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.[7]

-

Dilution: Create a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the analysis solvent (e.g., methanol with 0.1% formic acid to promote protonation).[7]

-

Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

-

Ionization: Ionize the sample using a high voltage applied to the capillary needle. The process involves droplet formation, desolvation, and gas-phase ion formation.[9]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID).

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via amide coupling.

General Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic analysis of the title compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Biological Versatility of Phenoxy Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Activities

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs.[1] When functionalized with a phenoxy group, these derivatives unlock a broad spectrum of biological activities, making them a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of phenoxy thiazole derivatives, intended for researchers, scientists, and drug development professionals. Herein, we delve into their synthesis, mechanisms of action, and quantitative biological data, supplemented with detailed experimental protocols and signaling pathway visualizations.

Synthesis of the Phenoxy Thiazole Scaffold

A prevalent and efficient method for the synthesis of the core thiazole ring is the Hantzsch thiazole synthesis.[2][3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][4] For the creation of phenoxy thiazole derivatives, a common strategy involves the use of a phenoxy-substituted thioamide or α-haloketone. A generalized synthetic pathway is outlined below.

General Synthetic Workflow:

A versatile approach to synthesizing N-(thiazol-2-yl)-2-phenoxyacetamide derivatives begins with the reaction of a substituted phenol with an α-haloacetate, such as ethyl chloroacetate, to form a phenoxy ester. This ester is then hydrolyzed to the corresponding phenoxyacetic acid. Finally, the phenoxyacetic acid is coupled with a 2-aminothiazole derivative to yield the target phenoxy thiazole compound.[6]

Caption: General synthesis workflow for phenoxy thiazole derivatives.

Anticancer Activity

Phenoxy thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A significant target for many anticancer phenoxy thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][7][8] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, these small molecules can block the downstream signaling cascade, leading to an anti-angiogenic effect.[10]

Caption: Inhibition of the VEGFR-2 signaling pathway by phenoxy thiazole derivatives.

Quantitative Anticancer Data

The cytotoxic effects of phenoxy thiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13 | Multiple Cancer Cells | ~13 (average) | [6] |

| Compound 8a | Hela (Cervical) | 1.3 ± 0.14 | |

| Compound 8a | U87 (Glioblastoma) | > Doxorubicin | |

| Compound 8a | A549 (Lung) | < Doxorubicin | |

| Compound 97 | MCF-7 (Breast) | 0.77 ± 0.01 | [11] |

| Compound 98 | MCF-7 (Breast) | 0.1 ± 0.01 | [11] |

| Compound 108 | MCF-7 (Breast) | 1.27 | [11] |

| Compound 109 | MCF-7 (Breast) | 1.31 | [11] |

| Compound 110 | MCF-7 (Breast) | 1.50 | [11] |

Note: The specific structures for each compound ID can be found in the cited references. "Compound 8a" is N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide with an ortho-chlorine on the phenylacetamide ring. The other compounds are various thiazole derivatives, some with phenoxy-like linkages.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the phenoxy thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 48-72 hours.[10][13]

-

MTT Addition: After the incubation period, remove the treatment medium and add 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-3 hours at 37°C.[13][14]

-

Formazan Solubilization: Remove the MTT solution and add 130-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492-570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity

Phenoxy thiazole derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Mechanism of Action

While the exact mechanisms for all phenoxy thiazole derivatives are not fully elucidated, one proposed target is the inhibition of bacterial enzymes essential for survival. For instance, some thiazole derivatives have been shown to inhibit enzymes involved in cell wall synthesis or DNA replication.[15] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into bacterial cell membranes, leading to their inhibitory effects.[16]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 125-150 | [17] |

| Compound 12 | E. coli | 125-150 | [17] |

| Compound 12 | A. niger | 125-150 | [17] |

| Thiazole 1 | MRSA | 1.3 | [13][18] |

| AMPT | MRSA | 2-4 (MIC50/90) | [15] |

Note: "Compound 12" has a 4-hydroxyphenyl at the 2-position of the 1,3-thiazole. "Thiazole 1" is a specific synthetic thiazole compound. "AMPT" is 5-acetyl-4-methyl-2-(3-pyridyl) thiazole.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][19][20]

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the phenoxy thiazole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard.[6]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[17]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Anti-inflammatory Activity

Phenoxy thiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many phenoxy thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21][22][23] These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[24] By inhibiting COX-2 and 5-LOX, these compounds can effectively reduce the inflammatory response.[22][23]

Caption: Inhibition of the Arachidonic Acid Pathway by phenoxy thiazole derivatives.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo using models like the carrageenan-induced paw edema assay, where the percentage of edema inhibition is measured.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound S-4 | Rat | - | High | [19][25] |

| Compound 1b | Mouse | 3 mg/kg | Significant | [26] |

| Compound 1d | Mouse | 10 mg/kg | Significant | [26] |

| Compound 4c | Rat | 300 µmol/kg | 52.8% (at 4h) | [24][27] |

Note: "Compound S-4" is N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide. "Compounds 1b and 1d" are specific thiazolidine derivatives. "Compound 4c" is an N-acyl hydrazone derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.[2][8][14]

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the phenoxy thiazole derivatives orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[1]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.[1][2]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

Phenoxy thiazole derivatives represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further development. The ability of these compounds to modulate key biological pathways, such as VEGFR-2 signaling and the arachidonic acid cascade, provides a solid foundation for mechanism-based drug design. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic profiles, and further exploring the molecular targets of these multifaceted molecules.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 12. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. antibacterial-and-anti-quorum-sensing-activities-of-a-substituted-thiazole-derivative-against-methicillin-resistant-staphylococcus-aureus-and-other-multidrug-resistant-bacteria - Ask this paper | Bohrium [bohrium.com]

- 16. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

- 19. eurekaselect.com [eurekaselect.com]

- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Disclaimer: Direct experimental data on the mechanism of action for the specific compound 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is not available in the public domain as of the last update. This guide provides a detailed analysis based on the known biological activities of structurally related compounds containing phenoxy, butanamide, and thiazole moieties. The proposed mechanisms are therefore hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a synthetic organic compound that incorporates three key chemical features: a phenoxy group, a butanamide linker, and a 1,3-thiazole ring. The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, molecules containing a phenoxy moiety have demonstrated significant pharmacological activities.[3][4] This guide will explore the potential mechanisms of action of this compound by examining the established activities of its constituent chemical motifs.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, several potential mechanisms of action can be postulated for this compound. These include enzyme inhibition, receptor antagonism, and modulation of cellular signaling pathways.

2.1. Enzyme Inhibition

Derivatives of both thiazole and phenoxy moieties have been identified as potent inhibitors of various enzymes.

-

c-Met Kinase Inhibition: A series of 4-phenoxyquinoline derivatives bearing a benzo[d]thiazole-2-yl urea moiety have been synthesized and evaluated as c-Met kinase inhibitors.[5] One of the lead compounds demonstrated a c-Met IC50 of 17.6 nM and exhibited potent anticancer activities against various cell lines.[5] The proposed binding mode involves interactions with the c-Met kinase domain.[5]

-

5-Lipoxygenase (5-LOX) Inhibition: N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes which are involved in inflammation.[6]

-

Glucokinase (GK) Activation: Novel thiazol-2-yl benzamide derivatives have been designed and synthesized as glucokinase activators, which could be a therapeutic strategy for type 2 diabetes.[7]

2.2. Receptor Antagonism and Modulation

-

Endothelin Receptor Antagonism: A series of phenoxybutanoic acid derivatives have been identified as potent and selective antagonists of the endothelin A (ETA) receptor, with nanomolar IC50 values.[3] These compounds have shown potential in treating cardiovascular diseases such as pulmonary arterial hypertension.[3]

-

Negative Allosteric Modulation of the Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8][9] These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor.[8][9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for representative compounds that are structurally related to this compound.

Table 1: c-Met Kinase Inhibitory Activity of a 4-Phenoxyquinoline Derivative [5]

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| Compound 23 | c-Met Kinase | 17.6 | HT-29 | 0.18 |

| MKN-45 | 0.06 | |||

| H460 | 0.01 |

Table 2: Endothelin A (ETA) Receptor Antagonism by a Phenoxybutanoic Acid Derivative [3]

| Compound | Target | IC50 (nM) |

| Compound 6e | ETA Receptor | Not specified, but described as nanomolar |

Table 3: Glucokinase (GK) Activation by Thiazol-2-yl Benzamide Derivatives [7]

| Compound | In Vitro GK Activation Fold |

| Compound 1 | 1.48 |

| Compound 2 | 1.83 |

| Compound 5 | Not specified |

| Compound 8 | Not specified |

Experimental Protocols

4.1. In Vitro c-Met Kinase Inhibition Assay

This protocol is based on the methodology described for the evaluation of 4-phenoxyquinoline derivatives.[5]

-

Enzyme and Substrate Preparation: Recombinant human c-Met kinase is used. A synthetic peptide substrate is prepared in a buffer solution.

-

Compound Preparation: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the c-Met enzyme, the peptide substrate, and the test compound in a microplate well. The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

4.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Modulation

This protocol is based on the functional characterization of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC).[8][9]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human ZAC.

-

Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocytes are voltage-clamped at a holding potential of -60 mV.

-

Compound Application: The test compound is applied to the oocytes via perfusion of the recording chamber.

-

Agonist Application and Data Acquisition: The agonist (e.g., ZnCl2) is applied in the absence and presence of the test compound. The resulting currents are recorded and analyzed to determine the inhibitory effect of the compound.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve for the inhibition of the agonist-induced current.

Visualizations

5.1. Hypothetical Signaling Pathway: Inhibition of c-Met Signaling

Caption: Hypothetical inhibition of the c-Met signaling pathway.

5.2. Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Thiazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to thiazole-containing compounds, using representative examples from the scientific literature. While specific data for "4-phenoxy-N-(1,3-thiazol-2-yl)butanamide" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the evaluation of similar molecules. The guide details experimental protocols for common in vitro assays, presents quantitative data in a structured format, and visualizes experimental workflows and relevant signaling pathways.

Data Presentation: In Vitro Biological Activities of Representative Thiazole Derivatives

The following tables summarize the quantitative data from in vitro screening of various thiazole derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Thiazole Derivatives (IC50 values in µM)

| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | PC-12 (Pheochromocytoma) | Reference |

| Compound 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | - | [1] |

| Compound 4b | 31.5 ± 1.91 | 51.7 ± 3.13 | - | - | - | [1] |

| Compound 5 | 28.0 ± 1.69 | 26.8 ± 1.62 | - | - | - | [1] |

| Compound 5b | 0.2 ± 0.01 | - | - | - | - | [2] |

| Compound 5k | - | - | - | 0.6 ± 0.04 | - | [2] |

| Compound 5g | - | - | - | - | 0.43 ± 0.06 | [2] |

| Hybrid 5a | 6.84 | 6.51 | 8.02 | - | - | [3] |

| Hybrid 5f | < 5-FU | < 5-FU | < 5-FU | - | - | [3] |

| Hybrid 5o | < 5-FU | < 5-FU | < 5-FU | - | - | [3] |

| Hybrid 5ac | 4.57 - 6.71 | 4.57 - 6.71 | 4.57 - 6.71 | - | - | [3] |

| Hybrid 5ad | 3.68 - 8.51 | 3.68 - 8.51 | 3.68 - 8.51 | - | - | [3] |

Note: '-' indicates data not available. '< 5-FU' indicates stronger cytotoxicity than the standard drug 5-Fluorouracil.

Table 2: Enzyme Inhibition Activity of Thiazole Derivatives (IC50 values in µM)

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 4c | VEGFR-2 | 0.15 | [1] |

| Compound 2a | hCA I | 39.38 - 198.04 | [4][5] |

| Compound 2h | hCA II | 39.16 - 86.64 | [4][5] |

Note: hCA refers to human Carbonic Anhydrase.

Table 3: Antimicrobial Activity of Thiazole Derivatives (MIC values in µg/mL)

| Compound ID | Staphylococcus aureus | Escherichia coli | Aspergillus niger | Reference |

| Compound 12 | 125 - 150 | 125 - 150 | 125 - 150 | [6] |

| Compound 13 | 50 - 75 | 50 - 75 | 50 - 75 | [6] |

| Compound 14 | 50 - 75 | 50 - 75 | 50 - 75 | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used in the screening of thiazole derivatives.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compound (thiazole derivative) dissolved in Dimethyl Sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

-

Recombinant human VEGFR-2

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and the substrate in the kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound dissolved in a suitable solvent

-

96-well microtiter plates

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate common workflows and signaling pathways relevant to the in vitro screening of thiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity of Phenoxy Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary cytotoxic effects of phenoxy thiazole compounds, a class of heterocyclic molecules that have garnered significant interest in the field of oncology. This document summarizes key quantitative data, details common experimental protocols for assessing cytotoxicity, and visualizes a critical signaling pathway implicated in the mechanism of action of these compounds. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anticancer therapeutics.

Core Findings: Quantitative Cytotoxicity Data

The cytotoxic potential of various phenoxy thiazole and related thiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data, collated from multiple studies, are presented below to facilitate a comparative analysis of the cytotoxic efficacy of these compounds.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Phenoxy thiazole derivative with methyl and fluoro substitute | Multiple cancer cell lines (average) | ~13 | [1] |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6) | A549 (Human Lung Adenocarcinoma) | 12.0 ± 1.73 (µg/mL) | [2] |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6) | C6 (Rat Glioma) | 3.83 ± 0.76 (µg/mL) | [2] |

| Thiazole derivative 4c | MCF-7 (Human Breast Adenocarcinoma) | 2.57 ± 0.16 | [3] |

| Thiazole derivative 4c | HepG2 (Human Liver Carcinoma) | 7.26 ± 0.44 | [3] |

| Bis-thiazole derivative 5a | KF-28 (Ovarian Cancer) | 0.718 | [4] |

| Bis-thiazole derivative 5b | KF-28 (Ovarian Cancer) | 3.374 | [4] |

| Bis-thiazole derivative 5e | MCF-7 (Human Breast Adenocarcinoma) | 0.6648 | [4] |

| Bis-thiazole derivative 5f | A2780 (Ovarian Cancer) | 2.34 | [4] |

| Thiazole derivative 3c | MCF-7 (Human Breast Adenocarcinoma) | 13.66 | [5] |

| Thiazole derivative 4 | MCF-7 (Human Breast Adenocarcinoma) | 5.73 | [5] |

| Phthalimide derivative 5b | MCF-7 (Human Breast Adenocarcinoma) | 0.2 ± 0.01 | [6] |

| Phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6] |

| Phthalimide derivative 5k | MDA-MB-468 (Human Breast Adenocarcinoma) | 0.6 ± 0.04 | [6] |

Experimental Protocols

The evaluation of the cytotoxic activity of phenoxy thiazole compounds predominantly relies on cell-based assays that measure cell viability and proliferation. The two most commonly employed methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: The cells are then treated with various concentrations of the phenoxy thiazole compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT is added to each well. The plate is then incubated for 1.5 hours at 37°C.[4]

-

Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[4]

-

Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured on a microplate reader at a wavelength of 492 nm.[4] The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[9] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.

Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

-

Cell Fixation: After the treatment period, the cells are fixed by gently adding 25 µL of cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[9]

-

Washing: The plates are washed four times with 1% (vol/vol) acetic acid to remove unbound dye.[9]

-

SRB Staining: 50 µL of 0.04% (wt/vol) SRB solution is added to each well and incubated at room temperature for 1 hour.[9]

-

Washing: The plates are again washed four times with 1% (vol/vol) acetic acid to remove unbound dye and then allowed to air-dry.[9]

-

Dye Solubilization: The bound SRB dye is solubilized with a suitable buffer.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength between 560 and 580 nm.[2]

Key Signaling Pathway: HIF-1α Regulation

Several studies suggest that the cytotoxic effects of certain thiazole derivatives may be mediated through the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[1] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis and tumor progression. Some phenoxy thiazole compounds have been shown to repress HIF-1α, potentially through a p53/MDM-2 mediated degradation pathway.[1]

Experimental Workflow for HIF-1α Pathway Analysis

HIF-1α and p53/MDM-2 Signaling Pathway

The murine double minute 2 (MDM2) protein is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[10] Under certain conditions, MDM2 can also regulate the stability of HIF-1α.[11][12] Some phenoxy thiazole compounds may enhance the interaction between p53 and MDM2, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. This, in turn, would inhibit hypoxia-induced gene expression and suppress tumor growth.

References

- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B (SRB) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT (Assay protocol [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Interplay Between Tumor Suppressor p53 and Hypoxia Signaling Pathways in Cancer [frontiersin.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchhub.com [researchhub.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MDM2 Regulates Hypoxic Hypoxia-inducible Factor 1α Stability in an E3 Ligase, Proteasome, and PTEN-Phosphatidylinositol 3-Kinase-AKT-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathology & Oncology Research | MDM2 promotes cancer cell survival through regulating the expression of HIF-1α and pVHL in retinoblastoma [por-journal.com]

- 12. Mdm2 and HIF-1alpha interaction in tumor cells during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide

An In-depth Review of Synthesis, Biological Evaluation, and Structure-Activity Relationships for Researchers and Drug Development Professionals.

The phenoxyacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel phenoxyacetamide derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives typically involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide or a related electrophile. A general synthetic scheme is outlined below.

A common starting point is the synthesis of an intermediate like N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which can then be further modified.[1][2][3] For instance, this aldehyde can undergo a Knoevenagel condensation with various active methylene compounds to yield a diverse library of derivatives.[1][2][3]

General Synthetic Workflow

Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

A representative experimental protocol for the synthesis of a key intermediate is as follows:

-

Materials: Substituted phenol, N-(4-chlorophenyl)-2-chloroacetamide, potassium carbonate, acetone.

-

Procedure: A mixture of the substituted phenol (1 equivalent), N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in acetone is refluxed for a specified time, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired phenoxyacetamide derivative.[1][2]

Biological Activities and Therapeutic Potential

Phenoxyacetamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as insecticidal agents, antibacterial agents, antitubercular agents, and kinase inhibitors.[1][2][3][4][5][6]

Insecticidal Activity

Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis.[1][2][3] Several compounds from this series exhibited excellent insecticidal results.[1][2]

Antibacterial Activity

Phenoxyacetamides have been identified as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, a critical virulence factor.[4][7] Systematic exploration of the phenoxyacetamide scaffold has led to the development of optimized inhibitors with IC50 values below 1 µM.[4]

Antitubercular Activity

A significant area of research has been the discovery of N-phenylphenoxyacetamide derivatives as inhibitors of EthR, a transcriptional repressor involved in the resistance of Mycobacterium tuberculosis to the drug ethionamide.[5] High-throughput screening followed by synthetic optimization has yielded potent ethionamide boosters.[5] Another series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has also shown promising activity against M. tuberculosis H37Rv.[8]

Table 1: Antitubercular Activity of Phenoxyacetamide Derivatives

| Compound | Target | Organism | Activity (MIC) | Reference |

| N-phenylphenoxyacetamide derivatives | EthR | Mycobacterium tuberculosis | Potent ethionamide boosters | [5] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m) | Not specified | M. tuberculosis H37Rv | 4 µg/mL | [8] |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m) | Rifampin-resistant M. tuberculosis 261 | 4 µg/mL | [8] |

Kinase Inhibitors

The phenoxyacetamide scaffold has been utilized in the development of inhibitors for various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[9]

Through virtual screening and molecular dynamics simulations, phenoxyacetamide derivatives have been identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias.[6]

Structure-based virtual screening has led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential inhibitors of the BCR-ABL1 kinase, a key target in chronic myeloid leukemia.[10]

Table 2: Kinase Inhibitory Activity of Phenoxyacetamide Derivatives

| Derivative Class | Target Kinase | Therapeutic Area | Key Findings | Reference |

| Phenoxyacetamide derivatives | DOT1L | Acute Leukemia | Identified through virtual screening with favorable binding affinity. | [6] |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide | BCR-ABL1 | Chronic Myeloid Leukemia | Discovered via structure-based virtual screening as potential inhibitors. | [10] |

Experimental Protocols for Biological Evaluation

In Vitro Antitubercular Activity Assay

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against M. tuberculosis.

Caption: Workflow for in vitro antitubercular activity screening.

Protocol:

-

Compound Preparation: The phenoxyacetamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microplates.

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a standard concentration.

-

Inoculation: The bacterial suspension is added to each well of the microplates containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for a specified period.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[8]

Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is through in vitro kinase assays.

Protocol:

-

Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.

-

Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Structure-Activity Relationship (SAR)

The systematic modification of the phenoxyacetamide scaffold has provided valuable insights into the structural requirements for biological activity.

SAR Logic Diagram

Caption: Logical relationship in SAR studies of phenoxyacetamide derivatives.

For the P. aeruginosa T3SS inhibitors, SAR studies revealed that specific substitutions on both the phenoxy and the acetamide portions of the molecule are crucial for potent inhibition.[4] Similarly, for the antitubercular EthR inhibitors, the nature and position of substituents on the N-phenyl ring significantly influence the activity.[5]

Conclusion

The phenoxyacetamide scaffold continues to be a versatile and fruitful starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical class in medicinal chemistry. Future research will likely focus on further optimization of these scaffolds to improve potency, selectivity, and pharmacokinetic properties, paving the way for the development of new drugs for a variety of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Activity of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Disclaimer: Publicly available data on the specific biological activity of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide is limited. However, its structural motifs, including the phenoxy, thiazole, and amide groups, are present in numerous biologically active compounds. The following protocols describe standard in vitro assays relevant for characterizing the potential anticancer and signal transduction modulating activities of such a molecule.

Application Note 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells. This colorimetric assay is a widely used method to quantify cell viability and proliferation and to determine the cytotoxic potential of a compound.[1][2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

-

Cell Plating:

-

Harvest and count cells from culture.

-

Prepare a cell suspension of the desired concentration (e.g., 1 x 10⁵ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.

-

Include control wells containing medium only for background absorbance measurements.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include vehicle control wells (medium with the same concentration of DMSO used for the test compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blanks from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-